molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1348284
CAS No.: 351357-11-4
M. Wt: 227.26 g/mol
InChI Key: HGRJPRALNIGYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Cyclopenta[b]quinoline Derivatives

Cyclopenta[b]quinoline derivatives emerged as a focus of synthetic organic chemistry in the late 20th century due to their structural complexity and potential pharmacological relevance. Early work on these compounds centered on their role as intermediates in alkaloid synthesis, particularly for isoschizozygane alkaloids. The discovery of their inhibitory activity against fructose-1,6-bisphosphatase (F16BPase) in metabolic pathways marked a significant milestone, positioning them as candidates for diabetes research. Advances in photocyclization techniques in the 2000s enabled regioselective synthesis of substituted derivatives, including 7-methyl variants, which expanded their utility in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

The cyclopenta[b]quinoline scaffold represents a critical bridge between simple quinoline systems and polycyclic architectures. Its fused tricyclic system introduces unique steric and electronic properties, enabling:

  • Enhanced π-π stacking interactions compared to monocyclic quinolines
  • Conformational rigidity for selective target binding
  • Modifiable positions (e.g., C-7 methyl, C-9 carboxylic acid) for structure-activity relationship studies

Recent palladium-catalyzed cyclization methods have improved access to these frameworks, facilitating exploration of their physicochemical properties.

Position Within Quinoline-based Compound Classification

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to a specialized subclass of quinoline derivatives characterized by:

Feature Classification Level Comparative Example
Ring system Tricyclic fused Simpler than acridines
Saturation Partially hydrogenated Distinct from fully aromatic quinolines
Functionalization Carboxylic acid substituent Analogous to quinolone antibiotics

This structural hybrid combines features of natural alkaloids and synthetic drug candidates, occupying a niche between bioactive secondary metabolites and engineered pharmaceuticals.

Fundamental Structural Features and Nomenclature

The compound’s systematic IUPAC name reflects its intricate architecture:

  • Core : Cyclopenta[b]quinoline (fused cyclopentane-quinoline system)
  • Substituents :
    • Methyl group at position 7
    • Carboxylic acid at position 9
    • Partial saturation (2,3-dihydro designation)

Structural breakdown :

Component Position Role
Cyclopentane ring Fused at b-face Provides conformational constraint
Quinoline system Central Establishes aromatic character
Methyl group C-7 Modulates lipophilicity
Carboxylic acid C-9 Enables hydrogen bonding

The numbering system follows IUPAC guidelines for fused polycyclics, with priority given to the quinoline nitrogen. The "dihydro" designation specifies partial saturation at positions 2 and 3 of the cyclopentane ring.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJPRALNIGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Amino Acetophenone Derivatives with Enolisable Ketones

One common synthetic route involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol solvent. This method facilitates the formation of the cyclopentaquinoline ring system through intramolecular cyclization and oxidative aromatization steps.

  • Reaction conditions: Ethanol as solvent, molecular iodine catalyst, mild heating.
  • Advantages: High regioselectivity, moderate to good yields, environmentally benign catalyst.
  • Reference: BenchChem synthesis overview.

Organometallic Carboxylation via Grignard Reagents

A classical approach to introduce the carboxylic acid group at the quinoline ring involves the formation of a magnesium bromide intermediate from 2,3-dihydro-1H-cyclopenta[b]quinoline, followed by carboxylation with dry carbon dioxide gas.

  • Stepwise procedure:
    • React 2,3-dihydro-1H-cyclopenta[b]quinoline with isopropylmagnesium bromide in ether/toluene at elevated temperature (~120 °C).
    • Bubble dry CO₂ gas through the cooled reaction mixture to form the magnesium bromide salt of the carboxylic acid.
    • Acidify with methanol saturated with HCl to liberate the free carboxylic acid.
    • Purify by recrystallization or extraction.
  • Yields: Approximately 61% for the hydrochloride hemihydrate form.
  • Reference: US Patent US4000278A.

Conversion of Nitriles and Amides to Carboxylic Acids

Alternative routes involve the hydrolysis of nitrile precursors or amides to the corresponding carboxylic acid:

  • Partial hydrolysis of nitriles using concentrated sulfuric acid.
  • Hydrolysis of amides under basic or acidic conditions.
  • Thioamide intermediates can be prepared by treatment of amides with phosphorus pentasulfide (P₂S₅) and subsequently converted to acids.
  • These methods allow for functional group interconversion and structural diversification.
  • Reference: US Patent US4000278A.

Cyclization via Isatin and Ketone Condensation

Another synthetic scheme involves the reaction of isatin derivatives with cyclopentanone under basic conditions to form the cyclopentaquinoline core, followed by functional group modifications to introduce the methyl and carboxylic acid substituents.

  • This method allows for variation in substitution patterns by selecting appropriately substituted starting materials.
  • Reference: US Patent US4000278A.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Grignard formation Isopropylmagnesium bromide in ether/toluene 120 °C, several hrs ~61 Requires careful temperature control
Carboxylation with CO₂ Dry CO₂ gas bubbling 0 °C (ice bath) - Color change indicates reaction progress
Acidification Methanol saturated with HCl Room temperature - Converts magnesium salt to free acid
Hydrolysis of nitriles Concentrated H₂SO₄ Reflux Variable Partial hydrolysis to amide or acid
Cyclization (isatin + ketone) Basic conditions Reflux Moderate Allows substitution pattern control

Research Findings and Analytical Data

  • The magnesium bromide salt intermediate is a key isolable species, which upon acidification yields the target acid as a pale yellow powder with melting point around 239 °C (decomposition).
  • Elemental analysis confirms the expected composition (C, H, N percentages) consistent with the molecular formula C14H13NO2.
  • The compound can be purified by recrystallization from water or petroleum ether fractions.
  • The synthetic methods allow for the preparation of derivatives such as methyl esters and thioamides, which can be further transformed.
  • The use of molecular iodine as a catalyst in ethanol provides an environmentally friendly alternative to harsher reagents.
  • The Grignard carboxylation method is scalable and suitable for industrial production with optimization for yield and purity.
  • The compound’s synthesis is well-documented in patent literature and peer-reviewed studies focusing on quinoline derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization with molecular iodine o-Amino acetophenone + ketone, I₂, EtOH Mild, selective, environmentally benign Moderate yields, requires iodine handling
Grignard carboxylation Isopropylmagnesium bromide, CO₂, HCl High regioselectivity, scalable Requires anhydrous conditions, sensitive reagents
Hydrolysis of nitriles/amides Concentrated H₂SO₄ or base Versatile, allows functional group interconversion Harsh conditions, possible side reactions
Isatin + ketone condensation Isatin derivative, cyclopentanone, base Allows substitution pattern control Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (C14H13NO2) is a chemical compound with a molecular weight of 227.26 g/mol . It features a cyclopentaquinoline backbone, significant in medicinal chemistry for its diverse biological activities. This compound is primarily used in scientific research for its potential in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a heterocyclic compound that has garnered attention for its potential biological activities.

Chemistry

  • It serves as a building block in synthesizing complex molecules.
  • The compound undergoes electrophilic and nucleophilic substitution reactions due to its structural similarity to quinoline.

Biology

  • It is investigated as a potential enzyme inhibitor, particularly for acetylcholinesterase (AChE). Its inhibitory potency against acetylcholinesterase is believed to derive from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme.
  • Researchers use in vitro assays to test the compound’s efficacy in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s Disease. The compound’s binding affinity and inhibition kinetics are measured using spectrophotometric methods.

Medicine

  • It is explored for therapeutic potential in treating neurodegenerative diseases because of its enzyme inhibitory properties, particularly in modulating cholinergic neurotransmission in neurodegenerative diseases like Alzheimer’s Disease (AD).
  • Early trials suggest the compound may have beneficial effects in improving neurological function, with a low incidence of side effects.

Industry

  • It is utilized in developing new materials and chemical processes.
  • Food chemists study the compound for its potential as a natural preservative due to its structural similarity to known antimicrobial agents.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
    • Potassium permanganate in acidic or neutral conditions.
  • Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.
    • Lithium aluminum hydride in dry ether.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
    • Palladium-catalyzed cross-coupling reactions.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, its increased inhibitory potency against acetylcholinesterase is believed to be derived from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme . This dual binding enhances its effectiveness as an inhibitor.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
7-Methyl derivative (Target) $ \text{C}{13}\text{H}{11}\text{NO}_{2} $ 213.23 Not reported Low organic solubility (inferred)
Dimer (4a) $ \text{C}{28}\text{H}{24}\text{N}{2}\text{O}{4} $ 452.51 >240 (decomp.) Low solubility
7-Chloro derivative $ \text{C}{13}\text{H}{10}\text{ClNO}_{2} $ 247.7 Not reported Likely moderate
Pyrano[3,2-f]quinolone-9-carboxylic acid $ \text{C}{17}\text{H}{11}\text{NO}_{4} $ 293.28 Not reported Moderate (antibacterial use)

Key Observations :

  • Dimerization increases molecular weight and thermal stability (mp >240°C) but reduces solubility.
  • Halogen substitution (e.g., Cl, Br) enhances molecular weight and may improve binding via halogen bonds .

Structure-Activity Relationships (SAR)

  • Chloro Substituent (7-position) : Increases molecular weight and may strengthen halogen bonding in enzyme active sites (e.g., AChE) .
  • Dimerization (4a) : Extends π-conjugation, improving corrosion inhibition properties but reducing solubility .
  • Ring Fusion: Pyrano or thiazepino fusion (vs. cyclopenta) alters electronic properties and bioactivity profiles .

Comparison with Similar Compounds

Feature 7-Methyl Target 7-Chloro Derivative Dimer (4a) Pyrano-Fused Quinolone
Molecular Weight 227.05 247.7 452.51 293.28
Key Substituent Methyl (C7) Chloro (C7) Ethylene-linked dimer Pyrano ring fusion
Bioactivity Potential CNS applications AChE inhibition Corrosion inhibition Antibacterial (MIC 16–64 µg/mL)
Synthetic Yield Not reported Not reported 41% Moderate
Solubility Low Moderate Very low Moderate

Biological Activity

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS Number: 462066-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • Structural Characteristics : The compound features a cyclopentaquinoline backbone, which is significant in medicinal chemistry due to its diverse biological activities.

Inhibition of Enzymes

Research indicates that derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, including 7-methyl variants, may serve as effective inhibitors of fructose-1,6-bisphosphatase (F16BPase). This enzyme plays a crucial role in gluconeogenesis and is a target for diabetes treatment. The study demonstrated that the cyclopenta[b]quinoline scaffold could yield potent inhibitors with lower activity against epidermal growth factor receptor (EGFR) tyrosine kinases, suggesting a favorable selectivity profile for metabolic modulation over oncogenic pathways .

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays have indicated that it can effectively scavenge free radicals and inhibit lipid peroxidation. Such activities are essential for protecting cellular components from oxidative damage, which is implicated in various diseases including neurodegenerative disorders .

Cholinesterase Inhibition

In studies focusing on neuroprotective effects, compounds related to 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of these enzymes suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

  • Fructose-1,6-Bisphosphatase Inhibition :
    • A study synthesized various substituted derivatives and evaluated their inhibitory effects on F16BPase. The most potent derivatives exhibited IC50 values in the nanomolar range, showcasing the potential of this scaffold for developing anti-diabetic drugs .
  • Neuroprotective Effects :
    • A series of experiments tested the cholinesterase inhibitory activity of cyclopenta[b]quinoline derivatives. The results indicated that certain modifications significantly enhanced AChE inhibition, with IC50 values reaching as low as 6 nM for the most active compounds .

Research Findings Summary Table

Biological ActivityObservationsReferences
F16BPase InhibitionPotent inhibitors with low EGFR activity
Antioxidant ActivityEffective free radical scavenging
AChE/BChE InhibitionIC50 values as low as 6 nM for AChE

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and its analogs?

  • Methodological Answer : The compound is synthesized via multistep reactions involving cyclization and functional group modifications. A typical approach involves coupling acridine or quinoline precursors with alkylamino linkers using reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine in tetrahydrofuran (THF). For example, acridine-9-carboxylic acid derivatives are activated with CDMT and coupled with cyclopentaquinoline intermediates under ice-cooled conditions for 4–24 hours . Yield optimization often requires adjusting reaction times, stoichiometry, and purification via column chromatography.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization relies on 1H/13C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:

  • 1H NMR : Distinct signals for cyclopentaquinoline protons (e.g., δ 1.12–0.84 ppm for cyclopropyl CH2 groups) and aromatic protons (δ 7.88–6.89 ppm for quinoline/acridine rings) .
  • FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • HRMS : Precise mass matching (e.g., observed [M+H]+ at m/z 525.2147 vs. calculated 525.2143) confirms molecular formula integrity .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data for cyclopentaquinoline derivatives?

  • Methodological Answer : Contradictions in NMR/HRMS data often arise from:

  • Tautomerism : Cyclopentaquinoline’s fused ring system may exhibit keto-enol tautomerism, altering proton chemical shifts. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can stabilize specific tautomers .
  • Impurity interference : Trace solvents (e.g., residual THF) or byproducts may overlap with target signals. Multi-step purification (e.g., recrystallization, preparative HPLC) and 2D NMR (COSY, HSQC) are critical for unambiguous assignments .

Q. How do structural modifications (e.g., alkyl chain length) influence biological activity in cyclopentaquinoline-acridine hybrids?

  • Methodological Answer : Systematic SAR studies reveal:

  • Alkyl linker length : Increasing chain length (e.g., from propyl to nonyl) enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. For example, analogs with hexyl linkers (3e) showed optimal balance in cytotoxicity assays .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine at C6/C8) enhance DNA intercalation, as evidenced by fluorescence quenching assays and molecular docking .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation. The compound is sensitive to light and moisture, requiring amber vials and desiccants .
  • Decomposition risks : Thermal gravimetric analysis (TGA) indicates decomposition above 240°C, necessitating low-temperature synthetic steps (e.g., ice baths for HCl salt formation) .

Key Research Gaps

  • Toxicity data : Limited acute toxicity profiles (e.g., LD50, EC50) are available for cyclopentaquinoline derivatives, necessitating in vitro assays (MTT, Ames test) .
  • Solubility optimization : Poor aqueous solubility (logP > 3) limits bioavailability. Co-solvent systems (e.g., PEG-400) or prodrug strategies (esterification) are under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.